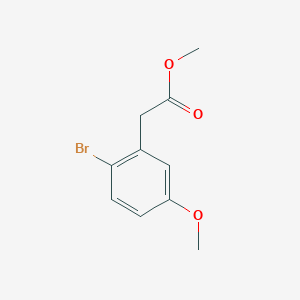

Methyl 2-(2-bromo-5-methoxyphenyl)acetate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-(2-bromo-5-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-8-3-4-9(11)7(5-8)6-10(12)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZZCVJQEPJTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443171 | |

| Record name | Methyl (2-bromo-5-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117565-90-9 | |

| Record name | Methyl (2-bromo-5-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 2-(2-bromo-5-methoxyphenyl)acetate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 2-(2-bromo-5-methoxyphenyl)acetate

Introduction

This compound is a valuable substituted phenylacetate derivative that serves as a key intermediate and building block in organic synthesis. Its utility is particularly pronounced in the development of pharmaceuticals and complex molecular architectures where precise substitution patterns on the aromatic ring are critical. Compounds with similar structural motifs are employed in agrochemicals, materials science, and as probes for biochemical research.[1][2] This guide provides a detailed exploration of the viable and efficient synthetic pathways to this target molecule, grounded in established chemical principles and supported by peer-reviewed methodologies. We will dissect the strategic considerations for its synthesis, present a recommended pathway with detailed protocols, evaluate a robust alternative, and discuss the analytical characterization of the final product.

Part 1: Strategic Synthesis Design and Retrosynthetic Analysis

The synthesis of this compound hinges on two primary transformations: the esterification of a carboxylic acid and the regioselective bromination of an aromatic ring. A logical retrosynthetic analysis disconnects the final molecule at the ester linkage, identifying 2-(2-bromo-5-methoxyphenyl)acetic acid as the immediate precursor.

The core synthetic challenge, therefore, is the preparation of this precursor acid, which requires the introduction of a bromine atom specifically at the C-2 position of the 5-methoxyphenylacetic acid framework. The relative positions of the methoxy, bromo, and acetic acid groups dictate the feasible forward-synthesis strategies.

Caption: Retrosynthetic analysis of the target molecule.

Two primary strategies emerge:

-

Pathway I: Direct Electrophilic Bromination: This approach begins with a commercially available precursor, 5-methoxyphenylacetic acid, and introduces the bromine atom directly onto the ring. This is often the most atom-economical route, but its success depends on controlling the regioselectivity of the electrophilic aromatic substitution.

-

Pathway II: The Sandmeyer Reaction: This classic transformation offers unparalleled regiocontrol by converting a primary aromatic amine into a diazonium salt, which is subsequently displaced by a bromide.[3][4] This pathway would commence with 2-amino-5-methoxyphenylacetic acid. While highly reliable, it may involve more steps if the starting amine is not readily accessible.

This guide will detail the direct bromination pathway as the recommended route due to its efficiency and will present the Sandmeyer reaction as a robust alternative.

Part 2: Recommended Synthesis via Electrophilic Bromination

This two-step pathway is the most direct method, leveraging the electrophilic substitution on a methoxyphenylacetic acid scaffold, followed by a standard acid-catalyzed esterification.

Caption: Workflow for the recommended two-step synthesis.

Step 1: Synthesis of 2-(2-bromo-5-methoxyphenyl)acetic acid

Principle & Causality: The key to this step is controlling the position of bromination. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The acetic acid side chain (-CH₂COOH) is a weak deactivating group and is meta-directing. The desired C-2 position is ortho to the side chain and meta to the powerful methoxy director. While directing group effects can be complex, precedents show that direct bromination of similar methoxyphenylacetic acids can achieve the desired regioselectivity.[5] The use of acetic acid as a solvent provides a polar medium to facilitate the reaction, while the dropwise addition of elemental bromine at room temperature allows for controlled reaction kinetics, minimizing the formation of di-brominated or other isomeric byproducts.

Detailed Experimental Protocol:

-

To a stirred solution of 5-methoxyphenylacetic acid (1 equivalent) in glacial acetic acid (approx. 6 mL per gram of starting material), add a solution of bromine (1 equivalent) in glacial acetic acid (approx. 3 mL per gram of bromine) dropwise over 30-45 minutes.

-

Maintain the reaction temperature at room temperature (20-25°C) during the addition.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 60-90 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker containing ice-water (approx. 50 mL per gram of starting material).

-

A precipitate will form. Stir the resulting slurry for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, rinsing the filter cake with cold deionized water.

-

Air-dry the solid. For higher purity, the crude product can be recrystallized from a suitable solvent like xylene or an ethanol/water mixture.[5]

Step 2: Esterification to this compound

Principle & Causality: This is a classic Fischer esterification reaction. An acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid.[6] This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. The use of methanol as the solvent ensures a large excess of the alcohol, which, according to Le Chatelier's principle, drives the reaction equilibrium towards the formation of the ester product. The reaction is typically worked up with a weak base, like sodium bicarbonate, to neutralize the acid catalyst and any remaining unreacted carboxylic acid.

Detailed Experimental Protocol:

-

In a round-bottom flask, dissolve 2-(2-bromo-5-methoxyphenyl)acetic acid (1 equivalent) in methanol (approx. 10 mL per gram of acid).

-

Cool the mixture in an ice bath to ~0°C.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, ~0.2 equivalents) portion-wise while stirring.[6]

-

Remove the ice bath and allow the mixture to stir at room temperature for 10-12 hours, or until TLC indicates the consumption of the starting material.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extract the remaining aqueous residue with a suitable organic solvent, such as ethyl acetate (2 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the final product via column chromatography on silica gel.

Part 3: Alternative Pathway via Sandmeyer Reaction

This pathway provides an excellent alternative, particularly if direct bromination proves low-yielding or produces inseparable isomers. It offers superior regiochemical control.

Caption: Workflow for the Sandmeyer reaction pathway.

Principle & Causality: The Sandmeyer reaction is a potent method for substituting an aromatic amino group.[7] The process begins with the conversion of the primary amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to prevent decomposition.[8] This diazonium salt is then treated with a copper(I) halide, in this case, copper(I) bromide (CuBr). The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium salt, leading to the loss of nitrogen gas and the formation of an aryl radical.[3] This radical then abstracts a bromine atom from a copper(II) species, yielding the desired aryl bromide and regenerating the copper(I) catalyst.

Generalized Protocol Outline:

-

Diazotization: The starting amine, 2-(2-amino-5-methoxyphenyl)acetic acid, is dissolved or suspended in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5°C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise, maintaining the low temperature, to form the aryl diazonium salt.

-

Sandmeyer Bromination: In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared. The cold diazonium salt solution is then slowly added to the CuBr solution. The evolution of nitrogen gas is observed. The reaction is typically stirred for a period at room temperature or with gentle heating to ensure completion.

-

Workup and Esterification: The reaction mixture is worked up by extraction to isolate the 2-(2-bromo-5-methoxyphenyl)acetic acid. This intermediate is then esterified using the same procedure described in Part 2.

Part 4: Product Characterization

The successful synthesis of this compound should be confirmed using standard analytical techniques.

Table 1: Physicochemical and Spectroscopic Data

| Property | Expected Value/Observation |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.09 g/mol |

| IR Spectroscopy (cm⁻¹) | ~1745 (C=O, ester stretch), ~1250 (C-O, ether & ester stretch)[9] |

| ¹H NMR (CDCl₃, δ ppm) | Singlet ~3.7-3.9 (3H, Ester -OCH₃), Singlet ~3.8-4.0 (3H, Phenyl -OCH₃), Singlet ~3.6-3.8 (2H, -CH₂-), Aromatic protons in the ~6.7-7.4 ppm range exhibiting characteristic splitting patterns. |

| ¹³C NMR (CDCl₃, δ ppm) | ~171 (Ester C=O), ~155-160 (C-OMe), ~110-135 (Aromatic Carbons), ~56 (Phenyl -OCH₃), ~52 (Ester -OCH₃), ~40 (-CH₂-).[10] |

| Mass Spectrometry (EI) | Molecular ion peaks (M⁺, M+2) showing the characteristic isotopic pattern for bromine (approx. 1:1 ratio). |

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step sequence involving the direct, regioselective bromination of 5-methoxyphenylacetic acid, followed by a standard Fischer esterification. This pathway is advantageous due to its operational simplicity and use of readily available starting materials. For cases where regioselectivity is challenging, the Sandmeyer reaction offers a powerful and reliable alternative, ensuring precise placement of the bromine substituent. The protocols and principles outlined in this guide provide a robust framework for researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

- Smolecule. (2024, January 5). Methyl 2-bromo-2-(5-fluoro-2-methoxyphenyl)acetate.

- Wikipedia. (n.d.). Sandmeyer reaction.

- SynArchive. (2024). Sandmeyer Reaction.

- National Center for Biotechnology Information (PMC). (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid.

- Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction.

- BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism.

- Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation.

- Alfa Chemistry. (n.d.). Hell-Volhard-Zelinsky Reaction.

- NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction.

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives.

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Eureka | Patsnap. (n.d.). Synthesis method of 2-bromo-5-methoxyphenol.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- National Center for Biotechnology Information (PMC). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

- ResearchGate. (2023, May 31). Plz help in identifying the compound?.

- MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.

- Chem-Impex. (n.d.). 2-Bromo-4-methoxyphenylacetic acid.

- BLDpharm. (n.d.). 7017-48-3|2-(5-Bromo-2-methoxyphenyl)acetic acid.

- ChemSpider Synthetic Pages. (2014, September 22). Esterification of 2-bromo-3-phenylpropanoic acid.

Sources

- 1. Buy Methyl 2-bromo-2-(5-fluoro-2-methoxyphenyl)acetate [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide to Methyl 2-(2-bromo-5-methoxyphenyl)acetate

Introduction: Unveiling a Versatile Synthetic Building Block

Methyl 2-(2-bromo-5-methoxyphenyl)acetate is a substituted phenylacetic acid ester that serves as a crucial intermediate in advanced organic synthesis. Its unique arrangement of a bromine atom, a methoxy group, and a methyl ester function on a phenylacetic acid framework makes it a highly versatile scaffold. For medicinal chemists and process development scientists, this compound offers multiple reaction sites, enabling the strategic construction of complex molecular architectures. The presence of the bromo- and methoxy- groups on the phenyl ring significantly influences its electronic properties and reactivity, making it a valuable precursor for pharmacologically active molecules and novel materials.[1][2] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and safe handling protocols, grounded in established chemical principles and applications.

Core Chemical Identity and Physicochemical Properties

Precise identification is paramount in chemical synthesis. The primary identifier for this compound is its CAS number. Its properties are summarized below.

| Identifier | Value | Source(s) |

| Compound Name | This compound | [3] |

| CAS Number | 117565-90-9 | [3] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [3] |

| Molecular Weight | 259.10 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| SMILES | COC1=CC(=C(C=C1)Br)CC(=O)OC | [3] |

| Physical Form | Expected to be a liquid or low-melting solid at room temperature. | N/A |

| Storage | Store sealed in a dry, room-temperature environment. | [3] |

Chemical Structure:

Sources

Physicochemical properties of "Methyl 2-(2-bromo-5-methoxyphenyl)acetate"

Foreword

In the landscape of modern drug discovery and organic synthesis, the utility of functionalized phenylacetic acid derivatives is well-established. These structures serve as versatile scaffolds and key intermediates in the construction of more complex molecular architectures. This guide provides a detailed examination of a specific, yet important, member of this class: Methyl 2-(2-bromo-5-methoxyphenyl)acetate.

As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This document is intended to be a practical and insightful resource for researchers at the bench. We will delve into the causality behind experimental choices, offering not just protocols but a deeper understanding of the "why" that governs these procedures. The information herein is synthesized from a combination of established chemical principles and data from closely related structural analogs, providing a robust framework for the safe and effective use of this compound in a research setting.

Chemical Identity and Molecular Structure

This compound is an aromatic ester characterized by a phenyl ring substituted with a bromine atom, a methoxy group, and a methyl acetate moiety. The specific arrangement of these substituents dictates its reactivity and potential applications.

Molecular Structure Diagram:

Caption: Molecular Structure of this compound.

Physicochemical Properties

Precise experimental data for this specific compound is not widely published. The following table summarizes its key physicochemical properties, with some values estimated based on structurally similar compounds and computational models.

| Property | Value | Source/Basis |

| Molecular Formula | C₁₀H₁₁BrO₃ | - |

| Molecular Weight | 259.10 g/mol | - |

| CAS Number | Not assigned | - |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Analogy to similar phenylacetates |

| Melting Point | 63 - 65 °C (for the related 2-bromo-4,5-dimethoxy isomer)[1] | [1] |

| Boiling Point | Not determined | - |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethyl acetate, dichloromethane). Insoluble in water. | General solubility of similar organic esters[2] |

| Calculated XLogP3 | ~2.3 | Estimation based on related structures[1] |

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While a definitive spectrum for this compound is not publicly available, the following sections provide predicted data based on established principles of NMR and IR spectroscopy, drawing from data for analogous compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and acetate protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.40 | d | 1H | Ar-H | Proton ortho to the bromine, deshielded. |

| ~6.85 | dd | 1H | Ar-H | Proton between the bromo and methoxy groups. |

| ~6.70 | d | 1H | Ar-H | Proton ortho to the methoxy group. |

| 3.81 | s | 3H | -OCH ₃ (methoxy) | Typical shift for an aromatic methoxy group.[3] |

| 3.70 | s | 2H | -CH ₂-COO- | Methylene protons adjacent to the ester. |

| 3.69 | s | 3H | -COOCH ₃ (ester) | Methyl protons of the ester group. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~171.0 | C =O | Carbonyl carbon of the ester. |

| ~159.0 | Ar-C -OCH₃ | Aromatic carbon attached to the methoxy group, deshielded by oxygen. |

| ~134.0 | Ar-C -CH₂ | Aromatic carbon attached to the acetate group. |

| ~133.0 | Ar-C H | Aromatic methine carbon. |

| ~115.0 | Ar-C H | Aromatic methine carbon. |

| ~114.0 | Ar-C H | Aromatic methine carbon. |

| ~112.0 | Ar-C -Br | Aromatic carbon attached to bromine, shielded by the halogen. |

| ~55.9 | -OC H₃ (methoxy) | Methoxy carbon.[3] |

| ~52.3 | -COOC H₃ (ester) | Ester methyl carbon. |

| ~40.0 | -C H₂-COO- | Methylene carbon. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aliphatic and aromatic) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1600, ~1480 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1250, ~1040 | Strong | C-O stretching (ester and ether) |

| ~700-550 | Medium-Strong | C-Br stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A pair of peaks at m/z 258 and 260 in an approximate 1:1 ratio, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragments:

-

Loss of the methoxy group (-OCH₃) from the ester: [M - 31]⁺

-

Loss of the carbomethoxy group (-COOCH₃): [M - 59]⁺

-

Formation of the bromomethoxy tropylium ion.

-

Synthesis Protocol

This compound is typically synthesized via a two-step process: the synthesis of the precursor carboxylic acid, followed by its esterification.

Synthesis Workflow Diagram

Caption: General synthesis workflow.

Step 1: Synthesis of 2-Bromo-5-methoxyphenylacetic Acid (Precursor)

The synthesis of the carboxylic acid precursor is a crucial first step. While various methods exist, a common route involves the protection of the hydroxyl group of 3-methoxyphenol, followed by bromination, and then conversion to the acetic acid derivative. A detailed protocol for a similar transformation can be found in the literature.[4]

Step 2: Fischer Esterification to this compound

This protocol is adapted from a standard procedure for the esterification of a similar bromo-substituted phenylpropanoic acid.[5] The principle of using an excess of the alcohol (methanol) in the presence of an acid catalyst to drive the reaction to completion is a cornerstone of this classic transformation.[6]

Materials:

-

2-Bromo-5-methoxyphenylacetic acid

-

Methanol (MeOH), anhydrous

-

p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-methoxyphenylacetic acid (1.0 eq).

-

Dissolution: Add a significant excess of anhydrous methanol (e.g., 10-20 mL per gram of acid). Stir until the acid is fully dissolved.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq) or a few drops of concentrated sulfuric acid.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC), typically for 2-4 hours, until the starting material is consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Continue adding until effervescence ceases.

-

Workup - Extraction: Reduce the volume of the mixture using a rotary evaporator to remove most of the methanol. Transfer the remaining aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Applications in Research and Drug Development

This compound and its derivatives are valuable intermediates in several areas of chemical and pharmaceutical research:

-

Building Block in Organic Synthesis: The presence of multiple functional groups (ester, bromo, methoxy) allows for a variety of subsequent chemical transformations, making it a useful scaffold for building more complex molecules.[7]

-

Precursor to Bioactive Molecules: This compound can serve as a starting material for the synthesis of novel compounds with potential therapeutic applications. For instance, related bromo- and methoxy-substituted phenyl derivatives have been used in the development of cytotoxic agents and tubulin polymerization inhibitors for cancer research.

-

Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it can be used in fragment-based screening to identify new binding motifs for protein targets.

Safety and Handling

-

General Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation, as well as respiratory irritation.[8][9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields or chemical goggles.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat.

-

-

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Do not get in eyes, on skin, or on clothing.

-

-

First Aid Measures:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.

Disclaimer: This information is for research and development use only and is not intended for diagnostic or therapeutic purposes. Always consult a comprehensive and current Safety Data Sheet (SDS) for the specific compound being used and follow all institutional safety protocols.

References

- Smolecule. (2024, January 5). Methyl 2-bromo-2-(5-fluoro-2-methoxyphenyl)

- Echemi. methyl 2-(2-bromo-4,5-dimethoxyphenyl)

- Beilstein Journals.

- SynZeal.

- ChemScene. (2021, March 26).

-

Ohio Journal of Science. (1961, May). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. [Link]

-

Eureka | Patsnap. Synthesis method of 2-bromo-5-methoxyphenol. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. DSpace [kb.osu.edu]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Synthesis method of 2-bromo-5-methoxyphenol - Eureka | Patsnap [eureka.patsnap.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buy Methyl 2-bromo-2-(5-fluoro-2-methoxyphenyl)acetate [smolecule.com]

- 8. synzeal.com [synzeal.com]

- 9. chemscene.com [chemscene.com]

Solubility Profile of Methyl 2-(2-bromo-5-methoxyphenyl)acetate: A Theoretical and Practical Guide

An In-depth Technical Guide for the Research Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-(2-bromo-5-methoxyphenyl)acetate. In the absence of extensive published quantitative data, this document establishes a robust theoretical framework for predicting its solubility based on molecular structure and the principles of intermolecular forces. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine solubility in a variety of organic solvents. This guide is intended for researchers, chemists, and drug development professionals who utilize this compound as a key intermediate and require a thorough understanding of its solution behavior for process optimization, reaction design, and formulation development.

Introduction: The Critical Role of Solubility

This compound is a substituted phenylacetate derivative frequently employed as a building block in organic synthesis. Its utility in the development of more complex molecules, including pharmaceutical and agrochemical candidates, is significant. The success of synthetic transformations, purification strategies (such as crystallization and chromatography), and the ultimate formulation of active compounds fundamentally depends on the solubility of such intermediates. Understanding how this compound interacts with various organic solvents is therefore not merely an academic exercise but a critical prerequisite for efficient, scalable, and reproducible laboratory and industrial processes.

This guide addresses the current gap in readily available, specific solubility data for this compound. It provides a first-principles analysis of its molecular structure to predict its behavior and equips the scientist with reliable methodologies for empirical determination.

Molecular Structure and Physicochemical Properties Analysis

To predict the solubility of a compound, we must first analyze its structure to understand the nature and balance of its intermolecular forces.[1]

Compound: this compound CAS Number: 117565-90-9[2] Molecular Formula: C₁₀H₁₁BrO₃[2] Molecular Weight: 259.10 g/mol [2]

The structure of this compound incorporates several key functional groups that dictate its overall polarity and potential for interaction with solvents:

-

Aromatic Phenyl Ring: The benzene core is inherently non-polar and hydrophobic, favoring interactions with other aromatic or non-polar solvents through van der Waals forces (specifically, π-π stacking and dispersion forces).

-

Methyl Ester Group (-COOCH₃): This is a significant polar feature. The carbonyl oxygen (C=O) and the ether oxygen (-OCH₃) are both hydrogen bond acceptors. The polar C=O bond also allows for strong dipole-dipole interactions.

-

Methoxy Group (-OCH₃): As an ether, this group contributes moderate polarity and can also act as a hydrogen bond acceptor.

-

Bromo Group (-Br): The bromine atom is electronegative, creating a dipole. Its primary effect on solubility, however, is its contribution to the overall molecular weight and polarizability, which enhances dispersion forces.

Synthesis of Analysis: this compound is an archetypal molecule of intermediate polarity . It possesses a substantial non-polar aromatic core, balanced by two polar, oxygen-containing functional groups capable of acting as hydrogen bond acceptors. This duality is the key to predicting its solubility. It will not behave like a highly polar compound (e.g., a simple sugar) or a purely non-polar one (e.g., an alkane). Its solubility will be highest in solvents that can effectively solvate both its hydrophobic and polar regions.

Theoretical Framework: "Like Dissolves Like" and Beyond

The foundational principle of solubility is that "like dissolves like".[3] This means polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[1] This phenomenon is governed by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the Hansen Solubility Parameter (HSP) model.[4] This model deconstructs the total cohesive energy of a substance into three components, which can be treated as coordinates in a 3D "solubility space":[5]

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

The principle states that substances with similar (δD, δP, δH) coordinates will be highly miscible. The distance (Ra) between two substances in Hansen space is a powerful indicator of their affinity. While the specific HSP values for this compound are not published, we can infer its likely position. Due to its structure, it would possess moderate δD (from the aromatic ring and bromine), moderate δP (from the ester and ether), and a moderate δH (as a hydrogen bond acceptor). A solvent with a similarly balanced profile is predicted to be an excellent solvent.

Caption: A good solvent has HSP values that place it inside the solute's sphere.

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, the following qualitative solubility profile for this compound is predicted.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Heptane, Cyclohexane | Low / Insoluble | These solvents only offer weak dispersion forces, which are insufficient to overcome the solute-solute interactions involving the polar ester group. |

| Aromatic | Toluene, Benzene | Moderate to High | The aromatic nature of these solvents allows for favorable π-π interactions with the solute's phenyl ring, while having enough polarizability to interact with the rest of the molecule. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents have a good balance of polarity and polarizability, making them excellent at dissolving molecules of intermediate polarity. They effectively solvate both the aromatic ring and the polar functional groups. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN) | High | These solvents possess strong dipoles and can act as hydrogen bond acceptors, allowing for very effective interaction with the polar ester and methoxy groups of the solute. |

| Polar Protic | Methanol, Ethanol | Moderate | While the hydroxyl groups can act as hydrogen bond donors to the solute's oxygens, the strong hydrogen-bonding network of the alcohol itself can make solvation of the large, non-polar phenyl ring less favorable, potentially limiting high solubility compared to aprotic solvents. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low (in Water), High (in DMSO) | Water: The large hydrophobic portion of the molecule cannot be effectively solvated by water's strong hydrogen-bonding network. DMSO: As a highly polar aprotic solvent, DMSO is an excellent solvent for a wide range of compounds and is expected to dissolve the solute well. |

Experimental Protocols for Solubility Determination

For any research or development application, this predicted profile must be confirmed by empirical data. The following protocols describe robust methods for determining solubility.

Protocol 1: Isothermal Visual Assessment (Semi-Quantitative)

This method is a rapid and effective way to screen for suitable solvents and obtain an approximate solubility range.

Methodology:

-

Preparation: Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a small glass vial.

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the vial using a calibrated pipette.

-

Equilibration: Seal the vial and agitate at a constant, recorded temperature (e.g., using a shaker or vortex mixer) for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the vial for any undissolved solid.

-

Titration: If the solid has completely dissolved, continue adding known aliquots of the solute until a persistent solid is observed. If the solid has not dissolved, continue adding known aliquots of the solvent until complete dissolution is achieved.

-

Calculation: Record the total mass of solute and total volume of solvent at the point of complete dissolution to estimate the solubility.

Caption: Workflow for the Isothermal Visual Assessment method.

Protocol 2: Gravimetric Analysis (Quantitative)

This is a classic and reliable "shake-flask" method to determine thermodynamic solubility.[4]

Methodology:

-

Prepare Saturated Solution: Add an excess amount of this compound to the chosen solvent in a sealed vial. The presence of undissolved solid is essential.

-

Equilibrate: Place the vial in a temperature-controlled environment (e.g., an incubator shaker or water bath) and agitate for an extended period (e.g., 24-48 hours) to ensure the solution reaches thermodynamic equilibrium.

-

Phase Separation: Remove the vial from the shaker and allow it to stand at the same constant temperature until the excess solid has fully settled.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a filter (e.g., a 0.45 µm PTFE syringe filter) to avoid transferring any solid particles. Transfer the filtered solution to a pre-weighed, clean, and dry vial.

-

Solvent Evaporation: Evaporate the solvent from the vial under reduced pressure (e.g., using a rotary evaporator or vacuum oven at a mild temperature) until a constant weight of the dried solute is achieved.

-

Calculation: Weigh the vial containing the dried solute. The difference between this final weight and the initial vial weight gives the mass of the dissolved solid. Calculate the solubility (e.g., in g/L or mg/mL).

Caption: Workflow for the Gravimetric Analysis method.

Conclusion

This compound is a molecule of intermediate polarity, a characteristic that dictates a nuanced solubility profile across the spectrum of common organic solvents. It is predicted to be highly soluble in moderately polar solvents such as dichloromethane, acetone, and ethyl acetate, with moderate solubility in polar protic solvents like ethanol, and poor solubility in the extremes of non-polar alkanes and highly polar water.

While this guide provides a strong theoretical basis for solvent selection, empirical verification remains paramount for precision in a research and development setting. The detailed experimental protocols provided herein offer robust and reliable pathways for determining the quantitative solubility of this compound, empowering scientists to optimize their processes, ensure reproducibility, and accelerate their research goals.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10657986, Methyl 2-(5-bromo-2-hydroxyphenyl)acetate. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Official Site of HSP and HSPiP. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

SALTISE - McGill University. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility - What dissolves in What?. Retrieved from [Link]

Sources

A Researcher's Guide to Sourcing Methyl 2-(2-bromo-5-methoxyphenyl)acetate for Drug Discovery and Development

For researchers and drug development professionals, the integrity of starting materials is paramount. Every synthetic route begins with foundational building blocks, and the quality of these reagents dictates the efficiency of the synthesis, the purity of the final active pharmaceutical ingredient (API), and ultimately, the validity of the scientific outcomes. Methyl 2-(2-bromo-5-methoxyphenyl)acetate (CAS No. 117565-90-9) is a key intermediate, valued for its specific substitution pattern that makes it a versatile precursor in the synthesis of complex molecular architectures.

This technical guide provides an in-depth overview of the commercial availability of this compound, offering practical insights into supplier evaluation, quality assurance, and the critical interpretation of technical documentation. It is designed to empower scientists to procure this reagent with confidence, ensuring the reliability and reproducibility of their research and development endeavors.

Chemical Identity and Properties

Before procurement, a thorough understanding of the molecule's properties is essential. This ensures proper handling, storage, and application in experimental design.

Table 1: Chemical and Physical Properties

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 117565-90-9 |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| Physical State | Likely a liquid or low-melting solid at room temperature. Physical properties like exact melting or boiling points are not widely published and should be confirmed via supplier-specific documentation (e.g., Certificate of Analysis or Safety Data Sheet). |

| Canonical SMILES | COC1=CC(=C(C=C1)Br)CC(=O)OC |

Below is the two-dimensional structure of the molecule, illustrating the key functional groups: the methyl ester, the methoxy group, and the bromine atom, whose positions on the phenyl ring are critical for its synthetic utility.

Caption: 2D structure of this compound.

Commercial Availability and Key Suppliers

This compound is readily available from a variety of chemical suppliers, primarily for research and development purposes. It is typically offered in quantities ranging from milligrams to hundreds of grams. For larger, kilogram-scale quantities required for preclinical or clinical development, inquiries for custom synthesis are usually necessary.

When selecting a supplier, it is crucial to look beyond price. Factors such as documented purity, available analytical data, lead time, and the supplier's quality management system are of paramount importance.

Table 2: Selected Suppliers of this compound (CAS 117565-90-9)

| Supplier | Product Number | Typical Purity | Notes |

| BLDpharm | BD00790937 | ≥95% | Offers various quantities; inquire for COA.[1] |

| Apollo Scientific | OR61181 | Not specified | Listed as available.[2] |

| Atomax Chemicals | Not specified | Not specified | Listed in catalog. |

| Chiralen | 3821032 | 99% | Supplier of related isomer (CAS 294860-58-5), indicating capabilities in this chemical space.[2] |

Note: This list is not exhaustive. Availability, product codes, and purity levels are subject to change. Researchers should always verify current information directly with the supplier.

Supplier Vetting and Quality Assurance: A Scientist's Protocol

The axiom "trust, but verify" is a guiding principle in scientific procurement. The integrity of your research depends on the quality of your starting materials. The following workflow outlines a robust process for procuring and validating chemical reagents like this compound.

Caption: Recommended workflow for chemical procurement and validation.

The Certificate of Analysis (CoA): Your Primary Quality Document

The Certificate of Analysis is a formal document issued by the supplier that provides the results of their quality control testing for a specific batch or lot of the chemical.[3][4] It is the single most important piece of documentation to review before purchase.

What to look for in a CoA:

-

Identity Confirmation: The CoA should confirm the identity of the compound, typically via methods like ¹H NMR or Mass Spectrometry (MS), showing that the spectral data is consistent with the expected structure.[3]

-

Purity Assessment: Purity is most commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For drug development, a purity of >98% is often desired.

-

Specific Test Results: The document must provide the actual numerical results for the batch, not just a statement of "Pass" or "Conform."[5] For example, an HPLC purity result should be listed as "98.7%," not just ">95%."

-

Lot/Batch Number: Ensure the CoA corresponds to the exact lot you will be receiving.[4]

The Safety Data Sheet (SDS): Beyond Safety

While the primary purpose of the SDS is to provide comprehensive information on the hazards, handling, and emergency measures related to the chemical, it also contains valuable technical data.[6] Sections on physical and chemical properties can provide information on appearance, odor, and stability, which can be useful for initial visual inspection upon receipt.

In-House Verification: The Final Check

Upon receipt, it is best practice to perform your own analytical testing to verify the identity and purity of the material.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is a rapid and powerful technique to confirm the chemical structure. The resulting spectrum should be compared against the supplier's CoA or a predicted spectrum to ensure all expected peaks are present and there are no significant unidentifiable signals.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for confirming the molecular weight of the compound and assessing its purity by separating it from non-volatile impurities.

Synthetic Considerations and Potential Impurities

Understanding the likely synthetic route to this compound is critical for anticipating potential impurities. While specific proprietary methods may vary, a common and logical approach involves two main steps:

-

Formation of the Phenylacetic Acid: The precursor, 2-(2-bromo-5-methoxyphenyl)acetic acid (CAS 86826-93-9), can be synthesized from 2-bromo-5-methoxyacetophenone. A plausible method is the Willgerodt-Kindler reaction , which converts an aryl alkyl ketone into a thioamide, followed by hydrolysis to the corresponding carboxylic acid.[5][7] This reaction involves heating the ketone with sulfur and an amine like morpholine.

-

Esterification: The resulting carboxylic acid is then esterified to the desired methyl ester using methanol under acidic conditions (e.g., with sulfuric acid).[8]

Caption: Plausible synthetic route for the target molecule.

Potential Impurities to Consider:

-

Unreacted Starting Material: Residual 2-(2-bromo-5-methoxyphenyl)acetic acid from incomplete esterification.

-

Isomeric Impurities: Bromination of the aromatic ring at an earlier stage of synthesis could potentially lead to isomeric impurities. For example, Methyl 2-(5-bromo-2-methoxyphenyl)acetate (CAS 294860-58-5) is a known isomer.[2] The presence of such isomers can be difficult to detect and remove, and may lead to unintended side products in subsequent reactions.

-

Over-brominated Species: Although less likely under controlled conditions, di-brominated by-products could potentially form.

-

Residual Solvents and Reagents: Traces of solvents used in the synthesis or purification (e.g., methanol, toluene, ethyl acetate) and reagents from the Willgerodt-Kindler reaction.

A high-quality supplier will have optimized their process to minimize these impurities and will provide analytical data (e.g., HPLC chromatograms) that demonstrate the absence of significant by-products.

Conclusion

The procurement of chemical intermediates like this compound is a critical control point in the drug discovery and development pipeline. A successful procurement strategy extends beyond simply placing an order; it involves a systematic evaluation of suppliers, a rigorous interrogation of quality documents, and independent analytical verification. By adopting the principles and workflows outlined in this guide, researchers can mitigate risks associated with reagent quality, ensuring a solid and reliable foundation for their scientific innovations.

References

-

Wikipedia. Willgerodt rearrangement. Available at: [Link]

-

Organic Chemistry Portal. Willgerodt-Kindler Reaction. Available at: [Link]

- Patsnap. Synthesis method of 2-bromo-5-methoxyphenol.

-

Chemsrc. Methyl bromo(methoxy)acetate | CAS#:5193-96-4. Available at: [Link]

-

Schneider, A. E., et al. SUPPORTING INFORMATION FOR Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives. The Royal Society of Chemistry. Available at: [Link]

-

Datacor, Inc. (2024, February 26). 2024 Certificate of Analysis - Definition, Example Template & Requirements. Available at: [Link]

Sources

- 1. 117565-90-9|this compound|BLD Pharm [bldpharm.com]

- 2. chiralen.com [chiralen.com]

- 3. rsc.org [rsc.org]

- 4. Willgerodt Reaction (Chapter 115) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 6. methyl 2-(5-bromo-2-methoxyphenyl)acetate | 294860-58-5 [chemicalbook.com]

- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 8. Buy Methyl 2-bromo-2-(5-fluoro-2-methoxyphenyl)acetate [smolecule.com]

The Strategic Role of Methyl 2-(2-bromo-5-methoxyphenyl)acetate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of versatile building blocks is paramount to the efficient synthesis of complex molecular architectures with therapeutic potential. Among these, Methyl 2-(2-bromo-5-methoxyphenyl)acetate has emerged as a pivotal intermediate, offering a unique combination of reactive sites that enable a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant applications of this compound, underscoring its value in the creation of novel therapeutic agents.

Physicochemical Properties and Structural Features

This compound possesses a distinct molecular framework characterized by a phenyl ring substituted with a bromo group at the 2-position, a methoxy group at the 5-position, and a methyl acetate moiety at the 1-position. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable synthon in multi-step organic synthesis.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C10H11BrO3 | 259.10 | Bromo and methoxy on phenyl ring, methyl ester |

| Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate | C11H13BrO4 | 289.12 | Bromo and two methoxy groups on phenyl ring, methyl ester[1] |

| Methyl 2-bromo-2-(5-fluoro-2-methoxyphenyl)acetate | C10H10BrFO3 | 277.09 | Bromo, fluoro, and methoxy on phenyl ring, alpha-bromo ester[2] |

The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is instrumental in forming carbon-carbon bonds. The methoxy group, being an electron-donating group, influences the electronic properties of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions. The methyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding the synthetic utility of this molecule.

Synthesis of this compound

Experimental Protocol: A General Synthetic Approach

Step 1: Bromination of 3-Methoxyphenol

A common starting material is 3-methoxyphenol. The hydroxyl group is first protected, for example, by acetylation with acetic anhydride, to direct the subsequent bromination to the desired position. The protected intermediate is then brominated, typically using N-bromosuccinimide (NBS) or bromine in a suitable solvent.

Step 2: Introduction of the Acetate Group

Following bromination and deprotection of the hydroxyl group, the resulting 2-bromo-5-methoxyphenol can be alkylated with a suitable two-carbon electrophile, such as methyl bromoacetate, in the presence of a base to form the ether linkage. Alternatively, a more complex route involving a series of functional group manipulations might be employed to construct the final product.

Step 3: Esterification

If the synthesis proceeds via the corresponding carboxylic acid, the final step involves esterification with methanol in the presence of an acid catalyst to yield this compound.[3]

It is crucial to note that optimization of reaction conditions, including solvent, temperature, and stoichiometry, is essential to achieve high yields and purity. Purification of the final product is typically performed using column chromatography.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound lies in its application as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its ability to participate in palladium-catalyzed cross-coupling reactions makes it a cornerstone in the construction of complex molecular scaffolds.[3]

Kinase Inhibitors in Oncology

A significant application of this building block is in the development of kinase inhibitors for cancer therapy.[4] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-bromo-5-methoxyphenyl moiety is a common feature in a number of potent and selective kinase inhibitors.

For instance, analogs of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline have shown potent inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5] The bromo-substituted phenyl ring is a key pharmacophoric element that contributes to the high binding affinity of these inhibitors to the ATP-binding site of the kinase.

PRMT5 Inhibitors

Protein Arginine Methyltransferase 5 (PRMT5) is another important target in cancer therapy. Overexpression of PRMT5 is associated with poor prognosis in various cancers.[6] The development of PRMT5 inhibitors is an active area of research, and intermediates like this compound can be utilized in the synthesis of these inhibitors. The bromo-methoxyphenyl scaffold can be incorporated into molecules designed to bind to the active site of PRMT5, thereby inhibiting its enzymatic activity.[7][8][9][10]

Anti-inflammatory and Antioxidant Agents

The bromo-methoxyphenyl motif is also found in compounds with anti-inflammatory and antioxidant properties. Derivatives of bromophenols, which can be synthesized from intermediates like the title compound, have shown potential in ameliorating oxidative stress and inflammation.[11][12] For example, some synthesized derivatives have demonstrated the ability to reduce the production of nitric oxide (NO), a key mediator of inflammation, in cell-based assays.[4]

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group (a singlet around 3.8-3.9 ppm), the methylene protons of the acetate group (a singlet), and the methyl protons of the ester (a singlet). The coupling patterns of the aromatic protons would be indicative of the 1,2,4-substitution pattern on the benzene ring.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic downfield shift. Signals for the methoxy carbon, the methylene carbon, the ester carbonyl carbon, and the methyl ester carbon would also be present.

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of the bromine atom (approximately equal intensity for M and M+2).

Infrared Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1730-1750 cm⁻¹), C-O stretching of the ester and ether, and aromatic C-H and C=C stretching vibrations.

Conclusion

This compound is a strategically important building block in the synthesis of a diverse range of biologically active molecules. Its unique combination of a reactive bromine atom, a modulating methoxy group, and a versatile methyl ester functionality makes it an invaluable tool for medicinal chemists. From potent kinase inhibitors in oncology to novel anti-inflammatory and antioxidant agents, the applications of this intermediate are extensive and continue to expand. As the demand for novel therapeutics grows, the importance of versatile and readily accessible building blocks like this compound will undoubtedly continue to increase, solidifying its place as a key player in the future of drug discovery and development.

References

-

Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(12), 2192-2203. [Link]

-

Zhang, H., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2563-2568. [Link]

-

Supplementary Information. (2018). Beilstein Journal of Organic Chemistry. [Link]

-

El-Sayed, N. A., et al. (2022). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega, 7(51), 48151-48165. [Link]

-

Schneider, A. E., et al. (n.d.). Supporting Information for Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives. The Royal Society of Chemistry. [Link]

-

Wang, Y., et al. (2014). Synthesis and Src Kinase Inhibitory Activity of a Series of 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. ResearchGate. [Link]

-

Chen, J., et al. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2022(2), M1373. [Link]

-

Reyes-Pérez, V., et al. (2021). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 26(11), 3193. [Link]

-

Boriack-Sjodin, P. A., et al. (2022). MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design. Journal of Medicinal Chemistry, 65(5), 4247-4262. [Link]

-

Wang, G., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 26(21), 6483. [Link]

-

Roskoski, R., Jr. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 829-921. [Link]

-

Boriack-Sjodin, P. A., et al. (2022). MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design. PubMed. [Link]

-

Fedorov, O., et al. (2023). Discovery of novel selective PRMT5-MTA inhibitors through structure-based virtual screening. ResearchGate. [Link]

-

Wang, G., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. ResearchGate. [Link]

-

Al-Obeidi, F. A., et al. (2023). Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. Molecules, 28(19), 6829. [Link]

-

Nguyen, V. H., et al. (2021). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. Molecules, 26(16), 4933. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. [Link]

-

Chen, W., et al. (2025). Drug discovery targeting protein arginine methyltransferase 5 (PRMT5): an update. Bioorganic & Medicinal Chemistry, 128, 118240. [Link]

-

Arshad, S., et al. (2023). Crystal structures and Hirshfeld surface analyses of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1015-1021. [Link]

-

Khan, G. S., et al. (2006). Crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate, C13H16O6. Zeitschrift für Kristallographie - New Crystal Structures, 221(1), 155-156. [Link]

-

SpectraBase. (n.d.). Methyl 2-bromo-2-(4-methoxyphenyl)acetate. [Link]

-

Asija, S., & Asija, S. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(4), 386-403. [Link]

Sources

- 1. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Methyl 2-bromo-2-(5-fluoro-2-methoxyphenyl)acetate [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Drug discovery targeting protein arginine methyltransferase 5 (PRMT5): an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Safety and handling precautions for "Methyl 2-(2-bromo-5-methoxyphenyl)acetate"

An In-depth Technical Guide for the Safe Handling of Methyl 2-(2-bromo-5-methoxyphenyl)acetate

Introduction: this compound is a substituted phenylacetate ester, a class of molecules frequently utilized as key intermediates in complex organic synthesis, particularly within pharmaceutical and agrochemical research.[1][2] Its structure, incorporating a brominated aromatic ring and a methyl ester functional group, suggests a reactivity profile that necessitates a comprehensive understanding of its potential hazards to ensure safe handling.[3] This guide provides an in-depth analysis of the safety precautions, handling protocols, and emergency procedures required for the safe utilization of this compound in a research and development setting. The protocols described herein are designed as a self-validating system, grounded in established principles of laboratory safety and chemical risk assessment.

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for this compound is not widely published, a robust risk assessment can be conducted by analyzing its structural motifs and data from analogous compounds. The primary hazards are associated with the bromo-aromatic and ester functionalities. Similar brominated aromatic compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin, eye, and respiratory irritation.[4]

The following table summarizes the anticipated hazards based on data for structurally related chemicals.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement (Anticipated) | Source Analogy |

| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed. | [4] | |

| Acute Toxicity, Dermal | Warning | H312: Harmful in contact with skin. | [4] | |

| Skin Irritation | Warning | H315: Causes skin irritation. | [4] | |

| Eye Irritation | Warning | H319: Causes serious eye irritation. | [4] | |

| Acute Toxicity, Inhalation | Warning | H332: Harmful if inhaled. | [4] | |

| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation. | [4] | |

| Flammability (Potential) | Warning | H226: Flammable liquid and vapour. (Precautionary) | [5][6] |

Causality: The bromine atom on the phenyl ring can enhance the compound's reactivity and potential for biological interaction.[3] Esters can undergo hydrolysis, and the parent compounds or the ester itself may be irritants.[7][8] Many organic solvents and reagents of similar molecular weight are flammable liquids with vapors that can form explosive mixtures with air.[9]

Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[9][10] This is the primary defense against inhalation of potentially harmful vapors or aerosols.[11]

-

Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station must be located in close proximity to the workstation.[6][12]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required.[13] A face shield should be worn in situations with a higher risk of splashing.[6]

-

Hand Protection: Wear protective gloves, such as nitrile rubber, that have been inspected for integrity before use.[13][14] The choice of glove material should be based on breakthrough time and permeation rate for halogenated aromatic compounds.

-

Skin and Body Protection: A flame-resistant laboratory coat is required.[12] When handling larger quantities, a chemical-resistant apron should be worn over the lab coat.[12]

-

Respiratory Protection: Under normal fume hood use, additional respiratory protection is not required. However, in the event of a spill or ventilation failure, a full-face respirator with an appropriate organic vapor cartridge should be used.[12][13]

Standard Operating Procedures (SOP) for Handling and Storage

Adherence to a strict SOP is crucial for preventing exposure and accidents.

Handling:

-

Preparation: Before handling, ensure all required engineering controls are operational and the correct PPE is donned.[11] Clear the workspace of any unnecessary items.

-

Aliquotting: Use only non-sparking tools for transfers.[5][6] If the compound is a liquid or solid with flammable vapors, containers should be grounded and bonded during transfer to prevent static discharge.[12]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[4][9] Do not eat, drink, or smoke in the laboratory.[10][14] Wash hands thoroughly with soap and water after handling is complete.[6][14] Contaminated work clothing should not be allowed out of the workplace.[9]

Storage:

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[6][10]

-

Conditions: Store in a cool, dark location away from heat, sparks, open flames, and other ignition sources.[6][10]

-

Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.[10][12][15]

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce its impact.

First-Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[10][16]

-

Skin Contact: Take off immediately all contaminated clothing.[6] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[10][17] Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][18] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention from an ophthalmologist.[5][18]

-

Ingestion: Do NOT induce vomiting.[19] Rinse the mouth thoroughly with water and drink 200-300 ml of water.[5] Seek immediate medical attention.[11]

Spill Response: A chemical spill should be treated as a hazardous event requiring a calm and methodical response. The following workflow outlines the necessary steps.

Caption: Logical workflow for responding to a chemical spill.

Fire-Fighting Measures:

-

Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[6][12] A water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire.[16]

-

Specific Hazards: Hazardous decomposition products, including carbon oxides and hydrogen bromide, may be produced in a fire.[9][16] Vapors may be heavier than air and travel to a source of ignition and flash back.[16]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][20]

Waste Disposal

All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.[16]

-

Collect waste in a suitable, labeled, and tightly sealed container.[9][10]

-

Dispose of the material through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5][16] Do not discharge into drains or the environment.[5]

References

- BASF. (2025, November 6). Safety data sheet.

- TCI Chemicals. SAFETY DATA SHEET.

- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.

- Spectrum Chemical. Safety data sheet.

- New Jersey Department of Health. Hazardous Substance Fact Sheet: Bromobenzene.

- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: Methyl 3-methoxyphenylacetate.

- ICL Group. (2016). BROMINE - Safety Handbook.

- NOAA. BROMINE - CAMEO Chemicals.

- Benchchem. An In-depth Technical Guide to 1-Bromo-1-butene: Safety Data and Handling Precautions.

- SynZeal. Safety Data Sheet: Methyl 2-(4-bromophenyl)acetate.

- Kent State University. Cleaning up a spill.

- Fisher Scientific. (2013, March 7). SAFETY DATA SHEET.

- Smolecule. (2024, January 5). Methyl 2-bromo-2-(5-fluoro-2-methoxyphenyl)acetate.

- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.

- Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Sulphosalicylic acid dihydrate.

- Penta chemicals. (2025, May 20). 5-Sulfosalicylic acid dihydrate Safety Data Sheet.

- Organic Syntheses. Ethyl phenylacetate procedure.

- Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

- Bellevue College. Synthesis of Esters.

- G. M., Shilpa, et al. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Royal Society Open Science.

- ChemScene. (2021, March 26). Safety Data Sheet: (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid.

- ChemicalBook. (2025, July 19). 2-(2-bromo-5-methoxyphenyl)acetic acid - Safety Data Sheet.

Sources

- 1. inventivapharma.com [inventivapharma.com]

- 2. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy Methyl 2-bromo-2-(5-fluoro-2-methoxyphenyl)acetate [smolecule.com]

- 4. synzeal.com [synzeal.com]

- 5. download.basf.com [download.basf.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. bellevuecollege.edu [bellevuecollege.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. chemscene.com [chemscene.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. fishersci.com [fishersci.com]

- 16. nj.gov [nj.gov]

- 17. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. carlroth.com [carlroth.com]

- 19. fishersci.com [fishersci.com]

- 20. icl-group-sustainability.com [icl-group-sustainability.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Methoxy-Substituted Benzofurans Utilizing Methyl 2-(2-bromo-5-methoxyphenyl)acetate

Introduction: The Strategic Value of Methyl 2-(2-bromo-5-methoxyphenyl)acetate in Heterocyclic Scaffolding

In the landscape of modern drug discovery and materials science, the benzofuran moiety stands out as a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and functional materials. The strategic synthesis of substituted benzofurans is therefore a critical endeavor for medicinal and synthetic chemists. "this compound" is a highly versatile and strategically functionalized starting material for the construction of these valuable heterocyclic systems. Its structure, featuring a reactive aryl bromide, an activating methoxy group, and an ester functionality, provides a powerful handle for intramolecular cyclization reactions, particularly those catalyzed by transition metals like palladium.[1][2][3]

These application notes provide a detailed examination of the use of this compound in the synthesis of 6-methoxy-substituted benzofuran derivatives. We will delve into the mechanistic underpinnings of the key synthetic transformation—a palladium-catalyzed intramolecular C-O bond formation—and provide a detailed, field-proven protocol for its execution. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic programs.

Core Application: Palladium-Catalyzed Intramolecular Cyclization for Benzofuran Synthesis

The primary application of this compound in heterocyclic synthesis is its conversion to methyl 6-methoxybenzofuran-2-carboxylate via a palladium-catalyzed intramolecular cyclization. This transformation is a powerful method for constructing the benzofuran ring system with high efficiency and regioselectivity.

Mechanistic Insights: The Rationale Behind the Protocol

The synthesis of the benzofuran ring from this compound is typically achieved through an intramolecular Heck-type reaction or a related C-H activation/cyclization pathway. The generally accepted mechanism for this palladium-catalyzed process is outlined below:

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a palladium(II) intermediate.

-

Enolate Formation: A base present in the reaction mixture deprotonates the α-carbon of the acetate moiety, generating an enolate.

-

Intramolecular Cyclization (Carbopalladation): The palladium(II) center coordinates to the enolate, facilitating an intramolecular carbopalladation. This key step forms the five-membered heterocyclic ring.

-

β-Hydride Elimination: A β-hydride elimination from the newly formed ring regenerates the double bond within the furan ring and produces a palladium(II)-hydride species.

-

Reductive Elimination: The palladium(II)-hydride species undergoes reductive elimination in the presence of a base to regenerate the active palladium(0) catalyst, completing the catalytic cycle.

This mechanistic pathway underscores the critical role of each component in the reaction: the palladium catalyst, a suitable ligand to stabilize the palladium species, and a base to facilitate enolate formation and catalyst regeneration.[2][4][5]

Diagram 1: Proposed Catalytic Cycle for Benzofuran Synthesis

Caption: Proposed catalytic cycle for intramolecular cyclization.

Experimental Protocol: Synthesis of Methyl 6-methoxybenzofuran-2-carboxylate

This protocol provides a detailed, step-by-step methodology for the synthesis of methyl 6-methoxybenzofuran-2-carboxylate from this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Supplier Recommendation |

| This compound | N/A | C₁₀H₁₁BrO₃ | Synthesized as needed |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | C₄H₆O₄Pd | Major chemical supplier |

| Tri(o-tolyl)phosphine (P(o-tol)₃) | 6163-58-2 | C₂₁H₂₁P | Major chemical supplier |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | C₄H₉NaO | Major chemical supplier |

| Anhydrous Toluene | 108-88-3 | C₇H₈ | DriSolv® or equivalent |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | ACS Grade |

| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃(aq) | Prepared in-house |

| Brine | N/A | NaCl(aq) | Prepared in-house |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | ACS Grade |

| Silica Gel for Column Chromatography | 112926-00-8 | SiO₂ | 230-400 mesh |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add palladium(II) acetate (5 mol%) and tri(o-tolyl)phosphine (10 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-